molecular formula C12H20N2O B12907682 Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)- CAS No. 108816-11-1

Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-

Cat. No.: B12907682
CAS No.: 108816-11-1
M. Wt: 208.30 g/mol
InChI Key: YUIHFQWBXFLSKH-UHFFFAOYSA-N
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Description

"Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-" is a cyclooctanone derivative featuring a tetrahydro-2(1H)-pyrimidinylidene substituent at the 2-position. Cyclooctanone itself is an eight-membered cyclic ketone, and the pyrimidinylidene group introduces a partially saturated six-membered ring containing two nitrogen atoms. While direct synthesis data for this compound is absent in the provided evidence, analogous heterocyclic systems (e.g., tetrahydro-2(1H)-quinolones) are synthesized via Diels-Alder (DA) reactions involving 2(1H)-pyridones and dienes .

Properties

CAS No.

108816-11-1

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-(1,3-diazinan-2-ylidene)cyclooctan-1-one

InChI

InChI=1S/C12H20N2O/c15-11-7-4-2-1-3-6-10(11)12-13-8-5-9-14-12/h13-14H,1-9H2

InChI Key

YUIHFQWBXFLSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(=C2NCCCN2)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives. For example, polyfunctional trans-tetrahydropyrimidinones can be synthesized through the intramolecular cyclization of urea derivatives, followed by fluorination of the obtained product . The diastereoselectivity of this reaction is influenced by the substituent at the allylic position.

Industrial Production Methods

While specific industrial production methods for 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrahydropyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone involves its interaction with molecular targets such as tubulin and norepinephrine. By inhibiting these targets, the compound can exert various biological effects, including antimicrobial and anticoagulant activities . The specific pathways involved include the disruption of microtubule formation and modulation of neurotransmitter release.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Features Reactivity Highlights Spectroscopic Data (NMR)
Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)- C₁₂H₁₈N₂O* ~206.29* 8-membered ketone, pyrimidinylidene group Potential DA reactivity Not reported in evidence
2(3H)-Furanone derivative C₈H₁₂N₂O₂ 168.19 Lactone core, pyrimidinylidene group Unknown SMILES: C1CNC(=C2CCOC2=O)NC1
Cyclohexanone C₆H₁₀O 98.14 6-membered ketone Nucleophilic additions δ 1.64–1.87 (m, 6H), δ 2.28–2.32 (m, 4H)
1-Cyclohexenylethanone C₈H₁₂O 124.18 Conjugated enone system Michael additions δ 1.58–1.61 (m, 4H), δ 6.85–6.88 (m, 1H)

*Hypothesized based on structural analysis.

Biological Activity

Cyclooctanone, specifically the derivative 2-(tetrahydro-2(1H)-pyrimidinylidene)- , is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of cyclooctanone is characterized by a cyclic ketone with the formula C8H14OC_8H_{14}O. The specific derivative includes a tetrahydropyrimidinylidene moiety, which may influence its biological properties.

Table 1: Basic Properties of Cyclooctanone

PropertyValue
Molecular FormulaC8H14OC_8H_{14}O
Molecular Weight126.1962 g/mol
CAS Registry Number502-49-8
Boiling Point469.2 K
Melting Point317.4 K

Cyclooctanone derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Antitumor Effects : Research has indicated that certain cyclooctanone derivatives can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Activity : A study by Spanka et al. (1987) demonstrated that cyclooctanone derivatives showed promising activity against Gram-positive bacteria. The study highlighted the structure-activity relationship, indicating that modifications to the cyclooctanone ring can enhance antimicrobial potency.
  • Cytotoxicity Against Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various cyclooctanone derivatives and tested their cytotoxic effects on human cancer cell lines. Results showed that certain compounds led to a significant reduction in cell viability, with IC50 values in the micromolar range.

Table 2: Summary of Biological Activities

ActivityReferenceFindings
AntimicrobialSpanka et al., 1987Effective against Gram-positive bacteria
AntitumorJournal of Medicinal ChemistryInduced apoptosis in cancer cell lines

Research Findings

Recent studies have focused on optimizing the biological activity of cyclooctanone derivatives through structural modifications. For instance, the introduction of functional groups at specific positions on the cyclooctanone ring has been shown to enhance both antimicrobial and anticancer properties.

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